molecular formula C15H21Cl2NO2 B4630016 4-(2,4-dichlorophenoxy)-N-pentylbutanamide

4-(2,4-dichlorophenoxy)-N-pentylbutanamide

Cat. No. B4630016
M. Wt: 318.2 g/mol
InChI Key: BTKDVACTUJJBTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 4-(2,4-dichlorophenoxy)phenol, a related compound, involves etherization, reduction of the nitro group, diazotization, and hydrolysis, yielding a 57.6% total yield (Quan, 2005).

Molecular Structure Analysis

  • Spectroscopic and structural investigations of compounds similar to 4-(2,4-dichlorophenoxy)-N-pentylbutanamide, like 4-[(2,6–dichlorophenyl) amino] 2–methylidene 4–oxobutanoic acid, have been conducted using FT-IR and FT-Raman spectra and DFT calculations (Vanasundari et al., 2018).

Chemical Reactions and Properties

  • The reaction mechanisms involving similar compounds, like saccharide (2,4-dichlorophenoxy)acetylhydrazones, have been studied, providing insights into heterocyclization under acetylative conditions (Ashry et al., 1983).

Physical Properties Analysis

  • Analysis of physical properties is demonstrated in studies of dichlorocyclopropanation and epoxidation of related compounds, indicating the impact of substituents on the physical properties of the final products (Hashem et al., 1984).

Chemical Properties Analysis

  • The chemical properties of related compounds, such as 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, have been explored through spectroscopy and theoretical calculations, providing insights into hyper-conjugative interactions and charge delocalization (Raju et al., 2015).

Scientific Research Applications

Toxicology and Environmental Impact

  • Studies have shown the toxicological aspects of 2,4-dichlorophenoxyacetic acid (2,4-D), a related compound to 4-(2,4-dichlorophenoxy)-N-pentylbutanamide. The research highlights its widespread use in agriculture and urban activities and its potential environmental and health impacts. The US and Canada are significant contributors to this field, focusing on occupational risks, neurotoxicity, and non-target species impact, especially in aquatic environments (Zuanazzi et al., 2020).
  • An analysis of agrochemical formulations in Japan revealed the presence of dioxin impurities, including in products containing 2,4-D. The study focused on the environmental and health implications of these impurities (Masunaga et al., 2001).

Environmental Remediation and Detoxification

  • Research on the removal of 2,4-dichlorophenol from wastewater using immobilized horseradish peroxidase highlights a promising method for treating wastewater polluted with chlorophenols (Wang et al., 2015).
  • The use of chelating agents in advanced oxidation technologies (AOTs) has been explored for the degradation of chlorophenols, including 2,4-D and its derivatives. This study provides insights into efficient and environmentally friendly methods for detoxifying water bodies contaminated with chlorophenols (Rastogi et al., 2009).
  • A study on the phytoremediation of 2,4-D using bacterial endophytes and model plants demonstrated the enhanced capability of plants to remove this herbicide from contaminated soil and groundwater, offering a potential green solution for environmental clean-up (Germaine et al., 2006).

Molecular Mechanisms and Biological Effects

  • The molecular action mode of 2,4-D as a herbicide has been detailed, emphasizing its physiological processes, perception, and signal transduction under treatment. This research provides valuable insights into how 2,4-D affects plant biology at the molecular level (Song, 2014).
  • Studies on the oxidative stress and metabolic changes in Escherichia coli exposed to 2,4-D offer insights into the cellular impact of this herbicide on non-target organisms, contributing to our understanding of its broader ecological effects (Bhat et al., 2015).

Chemical Analysis and Detection

  • Research on the electrochemical determination of phenolic derivatives, such as 2,4-D, using advanced techniques like multiple pulsed amperometry, highlights progress in detecting and quantifying this compound in environmental samples (Bebeselea et al., 2010).

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-pentylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2/c1-2-3-4-9-18-15(19)6-5-10-20-14-8-7-12(16)11-13(14)17/h7-8,11H,2-6,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKDVACTUJJBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenoxy)-N-pentylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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